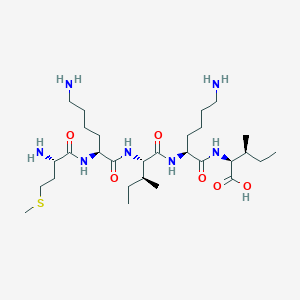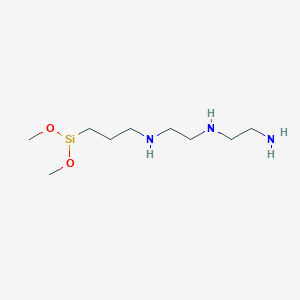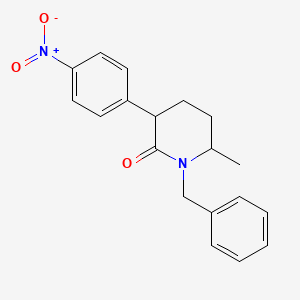![molecular formula C10H15NO10 B14228569 N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid CAS No. 753438-09-4](/img/structure/B14228569.png)
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is a complex organic compound known for its unique chemical structure and properties. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid typically involves the reaction of maleic acid with diethanolamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of an alkali or earth alkali metal salt of maleic acid, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of metal ions by the carboxyl and hydroxyl groups present in the compound. The resulting complexes are stable and can be used in various applications, including metal ion removal and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
- N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid
- N-alkyl-N-bis-(2-(1,2-dicarboxyethoxy)-ethyl)-amine derivatives
Uniqueness
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Compared to similar compounds, it offers enhanced stability and efficiency in forming metal ion complexes, making it particularly valuable in applications requiring strong and stable chelation .
Propiedades
Número CAS |
753438-09-4 |
|---|---|
Fórmula molecular |
C10H15NO10 |
Peso molecular |
309.23 g/mol |
Nombre IUPAC |
(2S)-2-[2-(1,2-dicarboxyethoxy)ethylamino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H15NO10/c12-5(13)3-4(8(15)16)21-2-1-11-6(9(17)18)7(14)10(19)20/h4,6-7,11,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t4?,6-,7?/m0/s1 |
Clave InChI |
AWXWEIKJGXLRIC-FSTBSXBUSA-N |
SMILES isomérico |
C(COC(CC(=O)O)C(=O)O)N[C@@H](C(C(=O)O)O)C(=O)O |
SMILES canónico |
C(COC(CC(=O)O)C(=O)O)NC(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)


![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)

![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)


![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
